methyl (3S)-2-(chloroacetyl)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Description
Methyl (3S)-2-(chloroacetyl)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry. The combination of its structural components suggests it may possess biological activity, making it a compound of interest for pharmacological research.
Properties
IUPAC Name |
methyl (3S)-2-(2-chloroacetyl)-1-(4-propan-2-ylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-14(2)15-8-10-16(11-9-15)23-22-18(17-6-4-5-7-19(17)26-22)12-20(24(29)30-3)27(23)21(28)13-25/h4-11,14,20,23,26H,12-13H2,1-3H3/t20-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCCQPVWHBSAOH-AJZOCDQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(N2C(=O)CCl)C(=O)OC)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C[C@H](N2C(=O)CCl)C(=O)OC)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Scaling up the synthesis for industrial production would necessitate optimization of each step to maintain efficiency and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to enhance reaction rates and product purity.
Chemical Reactions Analysis
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to improve reaction rates.
Major Products Formed
The major products depend on the specific reaction:
Oxidation might yield an aldehyde or carboxylic acid.
Reduction could produce a secondary amine.
Substitution might result in derivatives with varying functional groups.
Scientific Research Applications
In chemistry, methyl (3S)-2-(chloroacetyl)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is used as a building block for more complex molecules. In biology, it may serve as a probe to study enzyme interactions. In medicine, its potential pharmacological properties are explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents. In industry, it could be a precursor for the synthesis of specialty chemicals.
Mechanism of Action
This compound exerts its effects through interaction with specific molecular targets, which may include enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The beta-carboline structure may interact with biological pathways involved in signal transduction or gene expression.
Comparison with Similar Compounds
Similar compounds include other beta-carboline derivatives, which share the core structure but differ in substituents. Compared to its analogs, this compound may offer unique properties such as enhanced binding affinity or selectivity for certain biological targets. Its uniqueness lies in the specific arrangement and type of functional groups, which influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
